

# Pip5K1C-IN-1: A Potent and Selective Inhibitor of Lipid Kinase PIP5K1C

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## Compound of Interest

Compound Name: *Pip5K1C-IN-1*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Pip5K1C-IN-1**, a highly potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), against other lipid kinases. The information is supported by experimental data and detailed methodologies.

PIP5K1C is a critical enzyme in the phosphoinositide signaling pathway, catalyzing the conversion of phosphatidylinositol 4-phosphate (PI(4)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P<sub>2</sub>).<sup>[1]</sup> This lipid second messenger plays a crucial role in a multitude of cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking.<sup>[1]</sup> Dysregulation of PIP5K1C activity has been implicated in various diseases, including cancer and chronic pain, making it a compelling target for therapeutic intervention.<sup>[2]</sup> **Pip5K1C-IN-1**, also identified as Compound 30, has emerged as a highly potent and selective inhibitor of PIP5K1C, with a reported IC<sub>50</sub> of 0.80 nM.<sup>[3]</sup>

## Selectivity Profile of Pip5K1C-IN-1 and a Related Inhibitor

The selectivity of a kinase inhibitor is a paramount parameter in drug development, as off-target effects can lead to unforeseen side effects. **Pip5K1C-IN-1** (Compound 30) has demonstrated a high degree of selectivity. In a broad screening panel, it was found to be a highly selective inhibitor of PIP5K1C, exhibiting less than 50% inhibition against a panel of 13 other lipid kinases and over 200 protein kinases when tested at a concentration of 1  $\mu$ M.<sup>[2]</sup>

While a detailed public dataset for **Pip5K1C-IN-1** against a comprehensive lipid kinase panel is not readily available, the selectivity profile of another well-characterized and selective PIP5K1C inhibitor, UNC3230, offers valuable comparative insights. UNC3230, with an IC50 of approximately 41 nM for PIP5K1C, has been extensively profiled and shows a clear selectivity window.[\[1\]](#)[\[4\]](#)

Table 1: Comparative Selectivity Profile of UNC3230 against other Lipid Kinases

Kinase Target	IC50 / Kd	% Inhibition @ 10 $\mu$ M	Reference
PIP5K1C	~41 nM (IC50)	-	<a href="#">[1]</a>
PIP4K2C	<0.2 $\mu$ M (Kd)	-	<a href="#">[1]</a> <a href="#">[4]</a>
PIP5K1A	-	No interaction	<a href="#">[1]</a> <a href="#">[4]</a>
PI3Ks	-	Not inhibited	<a href="#">[1]</a> <a href="#">[4]</a>

Data for UNC3230 is presented as a surrogate for a highly selective PIP5K1C inhibitor due to the limited public availability of a detailed quantitative table for **Pip5K1C-IN-1** (Compound 30).

## Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust and accurate biochemical assays. The following are summaries of key experimental methods used in the characterization of PIP5K1C inhibitors.

### Microfluidic Mobility Shift Assay (MSA) for Kinase Activity

This assay is a high-throughput method used to measure the activity of kinases by detecting the conversion of a substrate to a product based on differences in their electrophoretic mobility.[\[1\]](#)[\[5\]](#)

Principle: A fluorescently labeled substrate peptide (e.g., PI(4)P) is incubated with the kinase (e.g., PIP5K1C) and ATP. The kinase phosphorylates the substrate, resulting in a change in its net charge and size. The reaction mixture is then introduced into a microfluidic chip where an

electric field is applied. The substrate and the phosphorylated product are separated based on their different mobilities and detected by fluorescence. The ratio of the product to the sum of substrate and product is used to determine the percent conversion, which reflects the kinase activity.[\[6\]](#)[\[7\]](#)

#### General Protocol:

- **Reaction Setup:** In a multi-well plate, the kinase, fluorescently labeled substrate, ATP, and the test compound (inhibitor) are combined in a reaction buffer.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Separation and Detection:** An aliquot of the reaction mixture is automatically sampled and injected into the microfluidic chip. The substrate and product are separated by electrophoresis and detected by a laser-induced fluorescence detector.[\[6\]](#)
- **Data Analysis:** The peak areas of the substrate and product are integrated to calculate the percent conversion. IC50 values for inhibitors are determined by measuring the percent inhibition of kinase activity at various inhibitor concentrations.

## KiNativ™ Platform for In-Cell Kinase Profiling

The KiNativ™ platform is a powerful chemoproteomic technology used to profile the interaction of inhibitors with native kinases within a complex biological sample, such as a cell lysate.[\[2\]](#)[\[8\]](#)[\[9\]](#)

**Principle:** This method utilizes an ATP-biotin probe that covalently binds to a conserved lysine residue in the active site of active kinases. In the presence of a competitive inhibitor, the binding of the ATP-biotin probe to the target kinase is reduced. The biotin-labeled kinases are then enriched using streptavidin, and the relative abundance of each kinase is quantified by mass spectrometry. This allows for the determination of the inhibitor's binding affinity and selectivity across a large portion of the kinome in its native state.[\[9\]](#)[\[10\]](#)

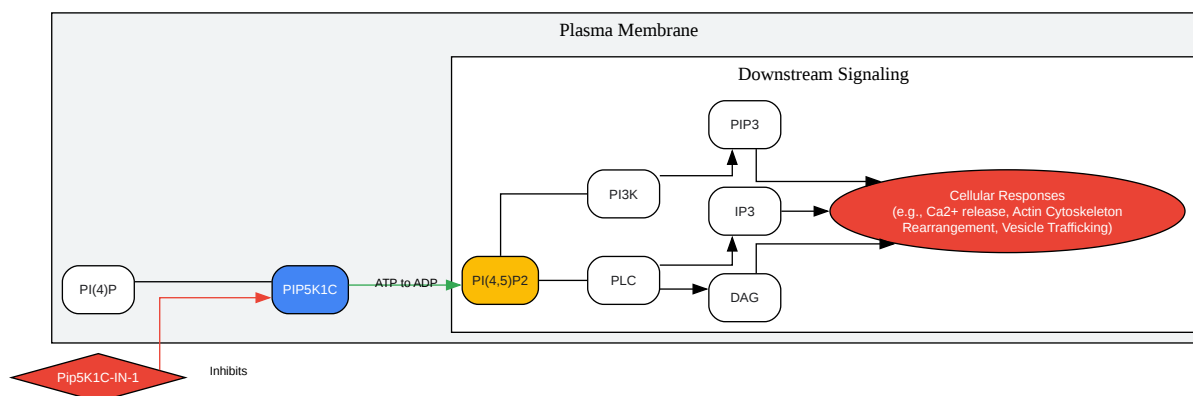
#### General Workflow:

- **Lysate Preparation:** Cells or tissues are lysed to release the native kinases.

- **Inhibitor Incubation:** The lysate is incubated with the test inhibitor at various concentrations.
- **Probe Labeling:** The ATP-biotin probe is added to the lysate, where it labels the active kinases that are not occupied by the inhibitor.
- **Enrichment and Digestion:** Biotinylated proteins are captured using streptavidin beads. The captured proteins are then digested into peptides.
- **Mass Spectrometry Analysis:** The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled kinases.
- **Selectivity Profile Generation:** The degree of inhibition for each kinase is determined by comparing the amount of labeled kinase in the presence and absence of the inhibitor.

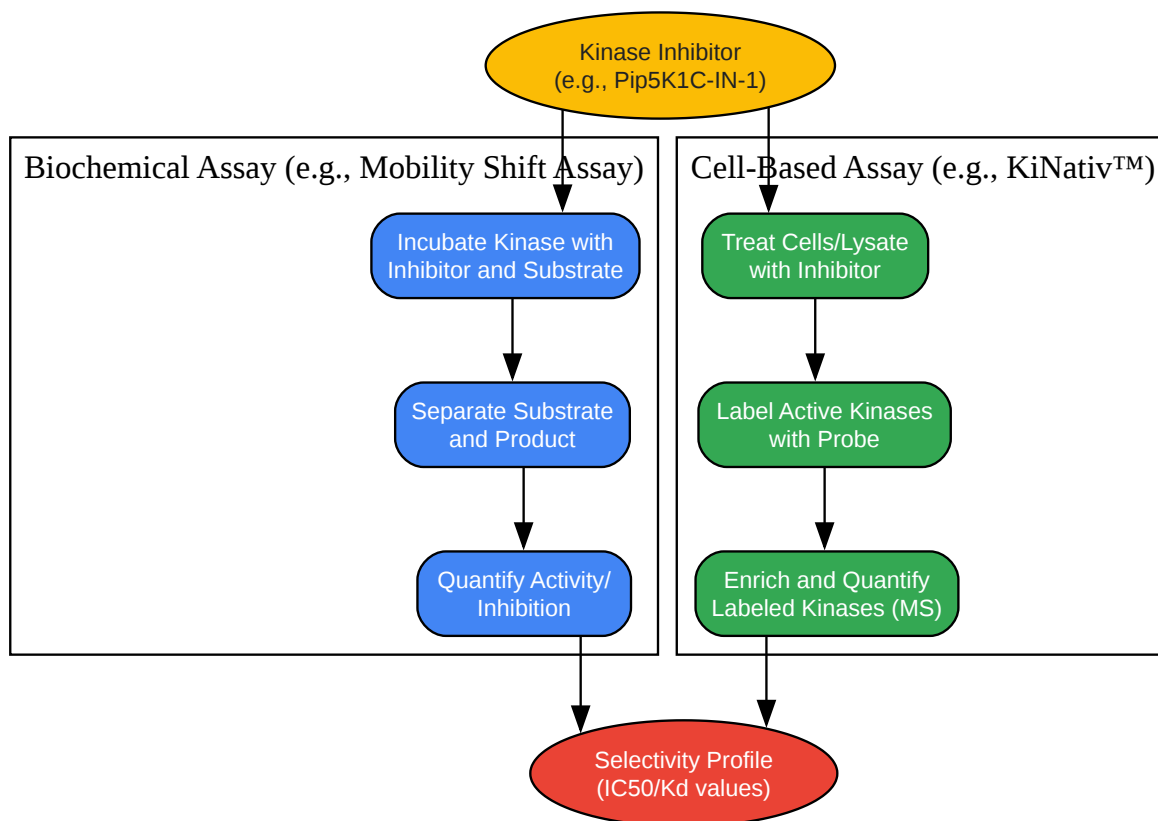
## Visualizing the PIP5K1C Signaling Pathway and Experimental Workflow

To better understand the biological context of PIP5K1C and the methods used to study its inhibitors, the following diagrams were generated using the DOT language for Graphviz.



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Caption: The PIP5K1C signaling pathway.



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Caption: Experimental workflow for kinase inhibitor selectivity profiling.

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